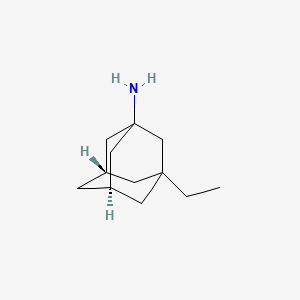
Citalopram aldehyde
Übersicht
Beschreibung
Citalopram aldehyde is a member of benzenes and a nitrile.
Wissenschaftliche Forschungsanwendungen
Environmental Impact
Effects on Aquatic Life : Citalopram, a common antidepressant, has been found in surface waters and can affect fish behavior. For instance, exposure to citalopram led to anxiolytic effects and increased locomotor activity in three-spine sticklebacks (Kellner et al., 2016).
Stability in Aqueous Environments : Citalopram is relatively stable in different solutions, including natural waters. Its degradation under simulated sunlight shows varying rates depending on pH and the presence of other materials in water (Kwon & Armbrust, 2005).
Analytical Methodologies
- Detection in Biological Samples : Advanced methods like ion-pair based polyvinylchloride membrane sensors and capillary electrophoresis have been developed for the analysis of citalopram in various samples, demonstrating its use in both clinical and environmental monitoring (Faridbod et al., 2020); (Budău et al., 2020).
Pharmacokinetic Studies
In Vivo and In Vitro Evaluations : Studies on citalopram have explored its impact on liver toxicity, demonstrating cellular effects like oxidative stress and mitochondrial damage (Ahmadian et al., 2017).
Influence on Cognitive and Neurological Functions : Citalopram has been shown to reverse memory impairment and alter neuronal firing rates, highlighting its potential in treating cognitive disorders and understanding its mechanism of action in the brain (Egashira et al., 2006); (Matthaeus et al., 2016).
Enantioselective Analysis in Forensic Cases : The development of chiral liquid chromatography-tandem mass spectrometry methods for measuring citalopram and its metabolites aids in forensic investigations, especially considering the different activities of its enantiomers (Johansen, 2017).
Medical Applications
Potential in Alzheimer's Disease Prevention : Citalopram decreased amyloid-β concentrations in both human and animal models, suggesting a potential role in preventing Alzheimer’s disease (Sheline et al., 2014).
Impact on Sexual Dysfunction : Research indicates that citalopram can cause sexual dysfunction in male mice, mediated through specific peptides in the brain, highlighting the importance of understanding its broader physiological effects (Soga et al., 2010).
Eigenschaften
Molekularformel |
C18H14FNO2 |
|---|---|
Molekulargewicht |
295.3 g/mol |
IUPAC-Name |
1-(4-fluorophenyl)-1-(3-oxopropyl)-3H-2-benzofuran-5-carbonitrile |
InChI |
InChI=1S/C18H14FNO2/c19-16-5-3-15(4-6-16)18(8-1-9-21)17-7-2-13(11-20)10-14(17)12-22-18/h2-7,9-10H,1,8,12H2 |
InChI-Schlüssel |
BBYAFETUIKMLSF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C=CC(=C2)C#N)C(O1)(CCC=O)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(2-Pyrimidinyl)-1-piperazinyl]quinoline](/img/structure/B1241993.png)
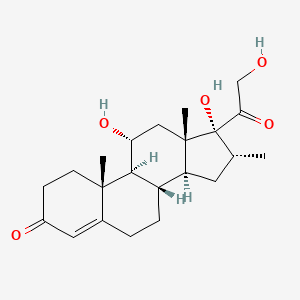
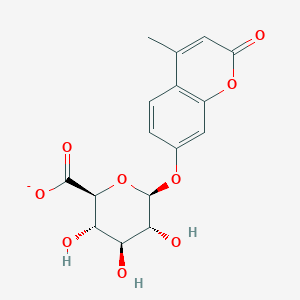
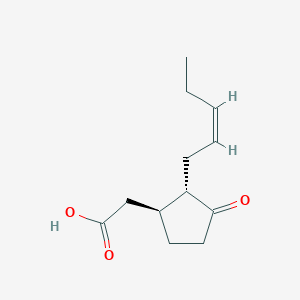

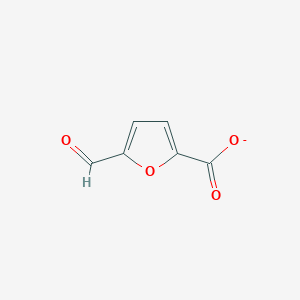
![(3aS,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-ol](/img/structure/B1242003.png)
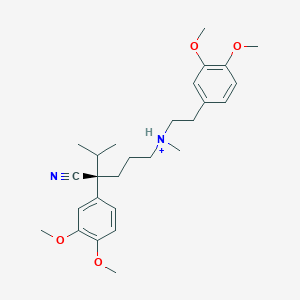
![(3aS)-2-benzyl-10,10-dimethyl-4,9-dihydro-3aH-imidazo[1,5-b]-carboline-1,3-quinone](/img/structure/B1242005.png)
![2-[(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetic acid](/img/structure/B1242008.png)
![{(1R,2R)-3-oxo-2-[(2Z)-pent-2-en-1-yl]cyclopentyl}acetate](/img/structure/B1242012.png)
![(1R,2R,9S,17R)-13-oxido-7-aza-13-azoniatetracyclo[7.7.1.02,7.013,17]heptadecan-6-one](/img/structure/B1242013.png)
